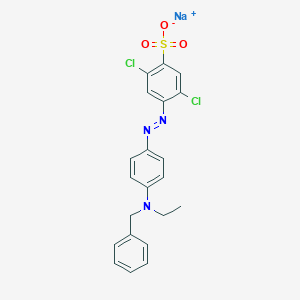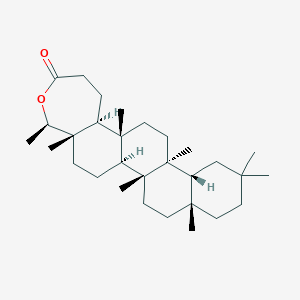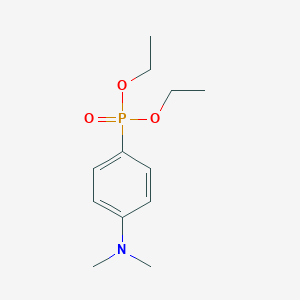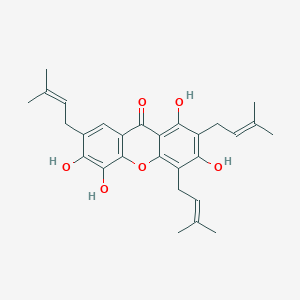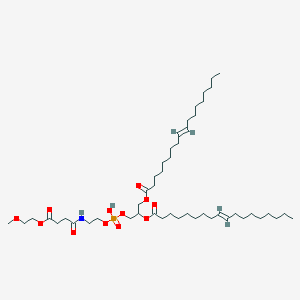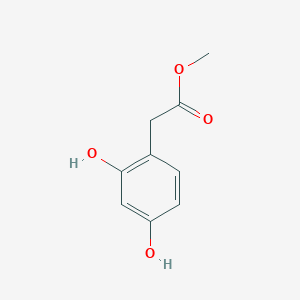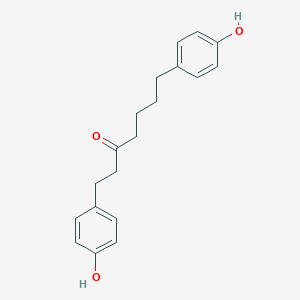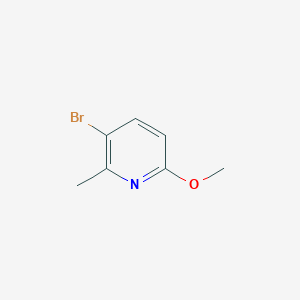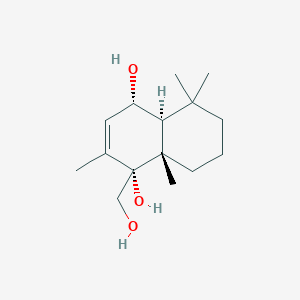
Albrassitriol
Vue d'ensemble
Description
Albrassitriol is a natural product derived from the cultures of the fungus Penicillium sp . It is a type of sesquiterpenoid and has a molecular formula of C15H26O3 .
Synthesis Analysis
The synthesis of Albrassitriol has been carried out starting from an easily available labdane diterpenoid, (+)-larixol . A novel synthesis of natural drimanic compounds, ()-albrassitriol (2) and ()-6-epi-albrassitriol (3), has been carried out starting from an easily available labdane diterpenoid, (+)-larixol (1) .Molecular Structure Analysis
The molecular structure of Albrassitriol consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The InChI string for Albrassitriol is InChI=1S/C15H26O3/c1-10-8-11 (17)12-13 (2,3)6-5-7-14 (12,4)15 (10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3 .Physical And Chemical Properties Analysis
Albrassitriol is a powder in its physical state . The molecular weight of Albrassitriol is 254.37 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis from Larixol : Albrassitriol and its epimers have been synthesized from larixol, a labdane diterpenoid. This synthesis involves a series of steps, including conversion to drim-7-ene-9α,11-diol-6-one and reduction of the C6-carbonyl group. This process highlights the chemical versatility of albrassitriol and related compounds (Vlad et al., 2013).
New Drimane Sesquiterpenoids : Research on fungi-associated compounds led to the isolation of new drimane sesquiterpenoids, including albrassitriol analogs. These studies are crucial for understanding the structural diversity and potential applications of albrassitriol in various fields (Ding et al., 2017).
Potential Applications in Cancer Research
- Cancer Cell Line Studies : Compounds like albrassitriol, identified from cultures of Penicillium sp., were tested for cytotoxicity against human cancer cell lines. This suggests potential applications of albrassitriol in cancer research, particularly in identifying new therapeutic agents (Ding et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-NZBPQXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149299 | |
| Record name | Albrassitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Albrassitriol | |
CAS RN |
110557-39-6 | |
| Record name | Albrassitriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110557396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albrassitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



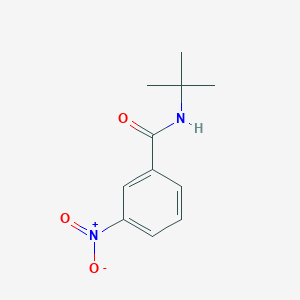
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

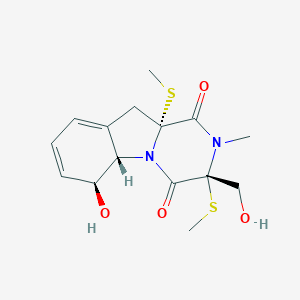
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
